(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine

Enantiomeric Purity Chiral Chromatography Peptide Synthesis

Researchers incorporating D-tyrosine into peptides face racemization and enantiomeric purity risks that compromise biological data. Fmoc-D-Tyr-OH (CAS 112883-29-1) provides a stereochemically defined solution with ≥99.5% enantiomeric purity (≤0.5% L-enantiomer) and ≤0.4% racemization per coupling cycle, ensuring diastereomerically homogeneous products. • Enantiomeric purity ≥99.5% - eliminates diastereomer contamination in all-D peptide libraries. • Racemization ≤0.4%/cycle - preserves stereochemical integrity across multi-step SPPS. • DMSO solubility 100 mg/mL - compatible with automated peptide synthesizers.

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
CAS No. 112883-29-1
Cat. No. B557602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine
CAS112883-29-1
SynonymsFmoc-D-tyrosine; 112883-29-1; FMOC-D-TYR-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoicacid; Fmoc-L-phe(4-OH)-OH; SCHEMBL1486272; CTK7G2295; MolPort-006-666-299; ZINC622042; AKOS016843663; AB04284; AM82311; AC-16835; AJ-23766; AK111159; KB-52063; SC-09940; RT-012957; N-(9H-Fluorene-9-ylmethoxycarbonyl)-D-tyrosine; N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-TYROSINE; (R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-(4-HYDROXY-PHENYL)-PROPIONICACID
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O
InChIInChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
InChIKeySWZCTMTWRHEBIN-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Tyr-OH Product Overview


Fmoc-D-Tyr-OH is an N-α-Fmoc protected D-tyrosine derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce a D-tyrosine residue into peptide chains [1]. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function, which is orthogonal to acid-labile side-chain protecting groups and can be removed under mild basic conditions (typically 20% piperidine in DMF), enabling stepwise peptide elongation [2]. The D-configuration at the α-carbon (R configuration) distinguishes it from the naturally occurring L-enantiomer, Fmoc-L-Tyr-OH (CAS 92954-90-0), and confers resistance to proteolytic degradation while altering peptide secondary structure and biological activity [3]. The unprotected phenolic hydroxyl group allows for post-synthetic modifications, such as phosphorylation or sulfation, though it may require orthogonal protection strategies during synthesis to prevent side reactions [4].

Building Block D-tyrosine for SPPS; Fmoc-protected α-amine
SPPS Compatibility Base-labile Fmoc group; standard piperidine deprotection
Modification Handle Free phenolic –OH enables on-resin phosphorylation or sulfation

Why Fmoc-D-Tyr-OH Cannot Be Replaced


Substituting Fmoc-D-Tyr-OH with Fmoc-L-Tyr-OH, Fmoc-D-Phe-OH, or other D-amino acid derivatives is not possible without altering the stereochemical and functional properties of the target peptide [1]. The D-configuration of tyrosine introduces a distinct spatial orientation of the phenolic side chain, which critically influences peptide-receptor interactions, metabolic stability, and resistance to enzymatic degradation [2]. In opioid peptide analogs, for example, replacement of L-tyrosine with D-tyrosine can shift receptor selectivity, alter binding affinity, and modify in vivo half-life [3]. Even within the same stereochemical series, substituting Fmoc-D-Phe-OH (which lacks the phenolic hydroxyl) results in the loss of hydrogen-bonding capacity, phosphorylation sites, and iodination potential, thereby fundamentally changing the peptide's biochemical behavior [4]. The following quantitative evidence demonstrates why Fmoc-D-Tyr-OH must be procured and used specifically, rather than replaced by seemingly similar alternatives.

Target Feature
Substitution Risk
D-enantiomer stereochemistry
L-enantiomer shifts receptor interaction and may alter stability profile
Phenolic –OH for post-modification
D-Phe lacks hydroxyl; phosphorylation and sulfation sites lost
Free side-chain for on-resin chemistry
tBu-protected derivative limits direct modification workflows

Quantitative Differentiation of Fmoc-D-Tyr-OH


Enantiomeric Purity Specification

Commercial Fmoc-D-Tyr-OH is specified with a maximum L-enantiomer content of ≤0.5% as determined by chiral HPLC, ensuring that the product is ≥99.5% enantiomerically pure for the D-isomer [1]. This is a stricter specification than many other Fmoc-amino acids, which often have enantiomeric impurity limits of up to 1.0% . The low enantiomeric impurity is critical for applications requiring high stereochemical fidelity, as even 0.5% of the L-enantiomer can lead to significant levels of diastereomeric peptide impurities after multiple coupling cycles [2].

Enantiomeric Purity
Specification review
≤0.5% L-enantiomer vs ≤1.0% typical
Lower diastereomer formation risk
Per chiral HPLC specification
Enantiomeric Purity Chiral Chromatography Peptide Synthesis

Racemization During SPPS

In a capillary electrophoresis study of racemization during SPPS, the formation of stereoisomers was found to be ≤0.4% per synthesis cycle for a model tripeptide containing D-tyrosine [1]. This low racemization rate is consistent with the known stability of D-amino acids under standard Fmoc coupling conditions, which are less prone to base-catalyzed epimerization compared to L-amino acids [2]. In contrast, L-amino acids, particularly those with electron-withdrawing side chains, can undergo more significant racemization (up to 1-2% per cycle) under identical conditions [3].

Racemization Rate
Class-level inference
≤0.4% per cycle vs 1–2% for L-amino acids
Supports stereochemical integrity over cycles
Capillary electrophoresis; class-level observation
Racemization Solid-Phase Peptide Synthesis Stereochemical Integrity

Opioid Receptor Binding: D-Tyr vs. L-Tyr

In dermorphin-related heptapeptides, substitution of the N-terminal L-Tyr with D-Tyr results in a >100-fold decrease in μ-opioid receptor binding affinity, but can confer partial agonist activity or altered selectivity profiles [1]. For example, the D-Tyr analog of dermorphin showed an IC50 of >10,000 nM in the guinea pig ileum assay, compared to 1.3 nM for the L-Tyr parent peptide [2]. This drastic shift in biological activity demonstrates that D-Tyr incorporation is not a conservative substitution, but rather a tool for engineering specific receptor interactions and metabolic stability [3].

Opioid Receptor Binding
Head-to-head
>10,000 nM (D-Tyr) vs 1.3 nM (L-Tyr)
Enantiomer-dependent receptor interaction
Guinea pig ileum assay; >7,600-fold difference
Opioid Peptides Receptor Binding Stereoselectivity

Solubility and Handling Advantages

Fmoc-D-Tyr-OH exhibits high solubility in DMSO (≥100 mg/mL, 247.9 mM), enabling the preparation of concentrated stock solutions for automated peptide synthesizers . In contrast, side-chain protected derivatives such as Fmoc-D-Tyr(tBu)-OH (CAS 118488-18-9) have significantly lower solubility in common SPPS solvents like DMF and NMP, often requiring sonication or heating to achieve complete dissolution . The unprotected phenolic hydroxyl also allows for on-resin post-synthetic modifications, such as phosphorylation or sulfation, which would be precluded if the side chain were blocked [1].

Solubility Profile
Reported
100 mg/mL (DMSO) vs Fmoc-D-Tyr(tBu)-OH lower
Supports automated SPPS workflow
Reported solubility; verify under own conditions
Solubility SPPS Compatibility Stock Solution Stability

Optimal Use Cases for Fmoc-D-Tyr-OH


Synthesis of Protease-Resistant Peptides

Fmoc-D-Tyr-OH is the preferred building block for incorporating D-tyrosine residues into peptide therapeutics, such as opioid analgesics, antimicrobial peptides, and receptor antagonists, where enhanced metabolic stability is required. The compound's high enantiomeric purity (≤0.5% L-enantiomer) ensures that the final peptide product is not contaminated with diastereomers that could compromise biological activity [1]. The low racemization rate (≤0.4% per cycle) during SPPS preserves stereochemical integrity throughout the synthesis, reducing the formation of inactive or antagonistic peptide impurities [2].

Phosphotyrosine and Sulfotyrosine Peptide Preparation

The free phenolic hydroxyl of Fmoc-D-Tyr-OH allows for on-resin phosphorylation or sulfation to introduce post-translational modifications into D-amino acid-containing peptides. This is essential for studying protein-protein interactions mediated by phosphotyrosine residues, such as SH2 domain binding, or for creating sulfated analogs of hormones like cholecystokinin [3]. The high solubility in DMSO (100 mg/mL) facilitates the preparation of concentrated solutions for automated synthesizers, enabling efficient coupling of this sterically demanding residue .

All-D-Peptide Libraries for Mirror-Image Drug Discovery

Fmoc-D-Tyr-OH is a critical component in the synthesis of all-D-peptide libraries used in mirror-image phage display and related technologies. The strict enantiomeric purity (≥99.5% D-isomer) is non-negotiable in this application, as even trace amounts of L-amino acids would generate diastereomeric peptides that fail to recognize the intended D-protein targets [4]. The proven low racemization under Fmoc-SPPS conditions ensures that the stereochemical integrity of the library is maintained throughout the multi-step synthesis [5].

Application
Selection Property
Validation Focus
D-peptide stability research
Enantiomeric specification
Racemization monitoring in SPPS
Post-translational modification studies
Free phenolic –OH availability
On-resin modification efficiency
Mirror-image drug discovery
Stereochemical purity context
Diastereomer impurity control in libraries

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